molecular formula C11H16N2O3 B2589946 N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]but-2-ynamide CAS No. 2411314-82-2

N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]but-2-ynamide

Cat. No.: B2589946
CAS No.: 2411314-82-2
M. Wt: 224.26
InChI Key: BGTFCUVNLDCRHH-UHFFFAOYSA-N
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Description

N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]but-2-ynamide is a synthetic compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their significant biological activities and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]but-2-ynamide typically involves multiple steps. One common method starts with the preparation of the azetidine ring. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]but-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]but-2-ynamide involves its interaction with molecular targets within biological systems. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific biological context and the compound’s modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]but-2-ynamide is unique due to its specific functional groups and the presence of both azetidine and but-2-ynamide moieties. This combination provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[1-(2-methoxyacetyl)azetidin-3-yl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-3-4-10(14)12-5-9-6-13(7-9)11(15)8-16-2/h9H,5-8H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTFCUVNLDCRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1CN(C1)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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